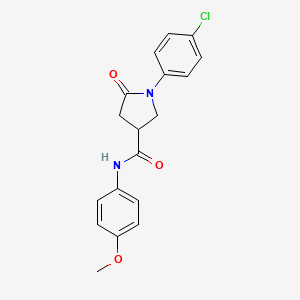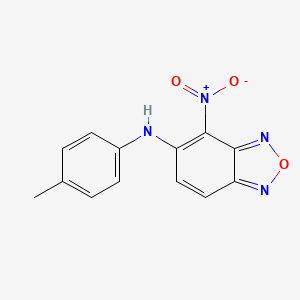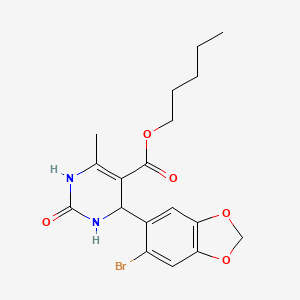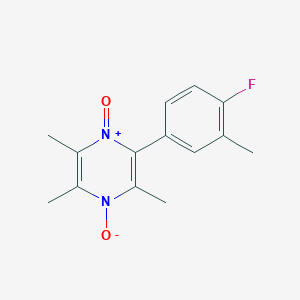
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as CPP-109, is a small molecule drug that has gained significant attention due to its potential therapeutic applications in the treatment of addiction and other neurological disorders. CPP-109 is a derivative of a well-known drug called Vigabatrin, which is used to treat epilepsy. CPP-109 is a promising drug candidate due to its ability to inhibit the activity of an enzyme called GABA transaminase, which plays a crucial role in the regulation of the GABA neurotransmitter system.
作用機序
CPP-109 works by inhibiting the activity of GABA transaminase, an enzyme that plays a crucial role in the metabolism of the neurotransmitter GABA. GABA is the main inhibitory neurotransmitter in the brain, and its activity is essential for the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-109 increases the levels of GABA in the brain, which can lead to a reduction in drug-seeking behavior and other neurological symptoms.
Biochemical and Physiological Effects:
CPP-109 has been shown to have several biochemical and physiological effects in animal models and humans. These effects include an increase in GABA levels in the brain, a reduction in dopamine release in the nucleus accumbens, and a decrease in glutamate release in the prefrontal cortex. CPP-109 has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
CPP-109 has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit the activity of GABA transaminase, which allows for the study of the role of GABA in addiction and other neurological disorders. However, CPP-109 has several limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of CPP-109 and its potential therapeutic applications. One direction is the development of more potent and selective GABA transaminase inhibitors that can be used in the treatment of addiction and other neurological disorders. Another direction is the investigation of the role of GABA in other neurological disorders, such as depression and anxiety. Additionally, the development of new delivery methods for CPP-109, such as nanoparticles or liposomes, could improve its solubility and reduce its toxicity.
合成法
CPP-109 can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline, followed by cyclization with pyrrolidine-2,5-dione. Other methods involve the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylhydrazine, followed by cyclization with ethyl acetoacetate or acetylacetone.
科学的研究の応用
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction and other neurological disorders. Several preclinical and clinical studies have shown that CPP-109 can effectively reduce drug-seeking behavior and prevent relapse in animal models of addiction. CPP-109 has also been shown to improve cognitive function in patients with schizophrenia and bipolar disorder.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-8-4-14(5-9-16)20-18(23)12-10-17(22)21(11-12)15-6-2-13(19)3-7-15/h2-9,12H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQGMFNWLQXNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5179100.png)
methanol](/img/structure/B5179105.png)

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B5179117.png)
![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
![8-[4-(2-isopropoxyphenoxy)butoxy]quinoline](/img/structure/B5179125.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5179146.png)
![5-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5179150.png)
![diethyl 2-[(1-adamantylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5179161.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-fluorophenyl)-2-furamide](/img/structure/B5179172.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5179184.png)
